molecular formula C18H22N2O5S2 B2925294 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946296-05-5

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2925294
CAS No.: 946296-05-5
M. Wt: 410.5
InChI Key: USSLIWGMNOVJSI-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a tetrahydroquinoline moiety, which is often associated with biological activity, and a sulfonamide group, which is crucial for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Sulfonamide Formation: The final step involves the reaction of the methanesulfonylated tetrahydroquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group.

    Biological Studies: The compound’s interaction with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Chemical Biology: It can be used as a probe to study sulfonamide-related pathways and mechanisms in cells.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. The tetrahydroquinoline moiety may also interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
  • N-(2-hydroxyethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanediamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

The uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-11-16(7-9-18(13)25-2)27(23,24)19-15-6-8-17-14(12-15)5-4-10-20(17)26(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSLIWGMNOVJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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